molecular formula C16H19N3O3 B1392509 1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid CAS No. 1242874-77-6

1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid

Cat. No. B1392509
CAS RN: 1242874-77-6
M. Wt: 301.34 g/mol
InChI Key: VTBNFEIVLIJQMA-UHFFFAOYSA-N
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Description

1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid, or 1-ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (EQX) is an organic compound with a wide range of potential applications in the field of scientific research. Its unique structure and properties make it an attractive target for further investigations into its potential applications. EQX has already been studied for its potential use as a synthetic intermediate in the synthesis of other compounds, as a ligand for metal complexes, and as a substrate for enzyme-catalyzed reactions. In addition, EQX has been studied for its potential use in the development of new drugs and for its possible role in the regulation of gene expression.

Scientific Research Applications

Synthesis of Biologically Active Derivatives

A scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives has been developed . This method is cost-effective and industrially viable, producing a substantial yield of the organic compound .

Development of Active Pharmaceutical Ingredients

The established synthetic route could be facilitated to prepare various key intermediates and active pharmaceutical ingredients . This makes it a valuable compound in the pharmaceutical industry .

Advances in Synthesis and Bioactivities

Recent advances in the synthesis of 3,4-dihydroquinoxalin-2-ones, which include this compound, have been highlighted . These advances include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, and more .

Potential Therapeutic Properties

Dihydroquinoxalin-2-ones are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities . This makes the compound a potential candidate for drug development .

Versatility in Chemical Diversification

This heterocyclic scaffold is chemically versatile since multiple diversification strategies can be employed to produce a broad range of substitution patterns . This allows for the creation of a wide variety of compounds for different applications .

HIV-1 Integrase Strand Transfer Inhibitor

4-Oxo-1,4-dihydroquinoline Carboxylic Acid, a similar compound, is a novel HIV-1 integrase strand transfer inhibitor . This suggests that “1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid” could potentially have similar applications .

Future Directions

: ChemicalBook: 1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid : PubMed: Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid : ScienceDirect: 4-Oxo-1,4-dihydro-quinoline-3-carboxamides as BACE-1 inhibitors : PubMed: Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives : Smolecule: Buy 1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid

properties

IUPAC Name

1-(4-ethyl-3-oxoquinoxalin-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-19-13-8-4-3-7-12(13)17-14(15(19)20)18-9-5-6-11(10-18)16(21)22/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBNFEIVLIJQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C(C1=O)N3CCCC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 2
1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 3
1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 4
1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 5
1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid

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